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2-Phenylpropyl butyrate

Gas Chromatography Quality Control Flavor Authentication

2-Phenylpropyl butyrate (CAS 80866-83-7) is a fatty acid ester formed by the condensation of 2-phenylpropanol with butyric acid. It is a colorless clear liquid with a molecular formula of C13H18O2 and an average molecular weight of 206.28 Da.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 80866-83-7
Cat. No. B1594372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropyl butyrate
CAS80866-83-7
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(C)C1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3
InChIKeySKLXPNZDCBPHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropyl Butyrate (CAS 80866-83-7) Identity and Core Specifications for Procurement Screening


2-Phenylpropyl butyrate (CAS 80866-83-7) is a fatty acid ester formed by the condensation of 2-phenylpropanol with butyric acid . It is a colorless clear liquid with a molecular formula of C13H18O2 and an average molecular weight of 206.28 Da . The compound is classified primarily as a flavor and fragrance agent and is internationally recognized through its JECFA (1469) and FEMA (2891) designations . Its standard commercial purity is ≥98% , with a defined specific gravity range of 0.988–0.994 and a refractive index (n20/D) range of 1.485–1.491 .

Product Class Flavor & Fragrance Agent JECFA 1469 / FEMA 2891
Analytical Fit GC-MS Identity & Purity Verification Specification Context
Formulation Context Oil & Ethanol-Soluble Flavor Systems Reported Solubility Profile

Why Swapping In-Class Phenylpropyl Esters for 2-Phenylpropyl Butyrate Risks Product Performance


The phenylpropanol fragment can be esterified with butyric, isobutyric, or acetic acid to create a family of structurally similar odorants. However, small changes in the acid moiety drastically alter the balance between the fruity, sweet, rummy, apricot character of the butyrate ester and the sharper floral, green, or medicinal notes of its analogs . Even a positional isomer, 1-phenylpropyl butyrate, shifts the sweet, ripe fruit profile toward a more floral, apricot character . Consequently, substituting an in-class analog cannot preserve the specific organoleptic signature or the chromatographic identity required for validated flavor and fragrance formulations.

Target Compound

2-Phenylpropyl Butyrate

Sweet, fruity, rummy, apricot profile; RI 1482; bp 268–272 °C; JECFA purity ≥98%.

Analog Substitutes

Isobutyrate or Acetate

Shift toward floral, tropical, or sharp green notes; lower boiling points and altered solubility may compromise thermal stability and phase uniformity.

1-Phenylpropyl Butyrate

Positional isomer shifts sweet, ripe fruit toward floral, apricot; RI differs by 44 units, risking GC misidentification.

Quantitative Differentiation Table for 2-Phenylpropyl Butyrate Against Key Analogs


GC Retention Index Enables Unambiguous Chromatographic Identification

The Kovats retention index provides a robust, system-independent parameter for differentiating 2-phenylpropyl butyrate from its closest structural isomer. On a standard non-polar HP-5 column, 2-phenylpropyl butyrate elutes with a reported index of 1482 . This value is sufficiently distinct from its positional isomer, 1-phenylpropyl butyrate, which has a reported index of 1438 on a similar non-polar column , allowing for unambiguous peak assignment in complex natural product or finished product analyses.

GC Retention Index
Cross-study comparable
Target RI: 1482 (HP-5) vs. 1-Phenylpropyl butyrate: 1438 (Δ 44 units)
Supports unambiguous peak assignment in GC analysis.
Data to verify under in-house temperature ramp conditions.
Gas Chromatography Quality Control Flavor Authentication Analytical Chemistry

Distinctive Organoleptic Profile Fulfills Apricot/Peach/Plum Flavor Blocks

At 100% concentration, 2-phenylpropyl butyrate delivers a characteristic sweet, fruity, rummy, apricot aroma with a spicy flavor note . In contrast, the branched-chain isomer 2-phenylpropyl isobutyrate is described as having a fruity-floral aroma with a tropical fruit, pineapple-mango character , while 2-phenylpropyl acetate has a fresh-floral aroma . The butyrate ester uniquely occupies the sweet, ripe apricot/plum flavor space, making it the preferred choice for stone fruit flavor formulations .

Organoleptic Profile
Head-to-head
Sweet, fruity, rummy, apricot (butyrate) vs. fruity-floral, pineapple (isobutyrate) vs. fresh-floral (acetate)
Reported descriptor context for stone fruit flavor blocks.
Qualitative evaluation at 100%; application dilution requires validation.
Flavor Chemistry Sensory Science Product Development Food Science

Higher Boiling Point Provides Thermal Stability for Baked Goods and Confections

A higher boiling point indicates a lower vapor pressure at a given temperature, which translates to better retention during thermal processing. 2-Phenylpropyl butyrate has a defined boiling point range of 268–272 °C at 760 mmHg . The analogous acetate ester, 2-phenylpropyl acetate, boils at 240 °C , while the isobutyrate isomer, 2-phenylpropyl isobutyrate, boils at 258 °C . This difference of over 10 °C compared to the isobutyrate and 28 °C compared to the acetate can be critical for flavor survival in high-heat applications.

Boiling Point
Head-to-head
268–272 °C (butyrate) vs. 258 °C (isobutyrate) vs. 240 °C (acetate) at 760 mmHg
May reduce flavor loss during high-heat processing.
Thermal stability advantage is process-dependent; validate under specific manufacturing conditions.
Food Processing Flavor Stability Thermal Analysis Product Protection

Regulatory Purity Specifications Support Global Food-Grade Compliance

International food chemical specification bodies set minimum purity thresholds that serve as a primary gateway for procurement. The JECFA specification for 2-phenylpropyl butyrate mandates a minimum assay of 98% . This is 1 percentage point higher than the 97% minimum assay specified for 2-phenylpropyl isobutyrate by the same international body . The tightly controlled acid value (max 2) also ensures low residual free acid, which can be a source of off-notes and handling hazards in flavor compounding.

Purity Specification
Head-to-head
JECFA min. assay: 98% (butyrate) vs. 97% (isobutyrate); Acid value max. 2
Reported wider safety margin for label claim compliance.
Specification review context; verify supplier CoA against JECFA profile.
Food Safety Regulatory Affairs Quality Assurance Global Compliance

Higher Refractive Index Confirms Content of Aromatic Ring for Identity Verification

Refractive index is a rapid, non-destructive identity test widely used for incoming raw material verification. The JECFA specification for 2-phenylpropyl butyrate sets a refractive index range of 1.485–1.491 . In comparison, its isobutyrate analog has a slightly shifted specification range of 1.482–1.488 . The higher mid-point refractive index of the butyrate ester is consistent with its higher density (0.988–0.994 vs. 0.971–0.977) , reflecting the slightly denser molecular packing of the linear butyrate chain.

Refractive Index
Head-to-head
n20/D 1.485–1.491 (butyrate) vs. 1.482–1.488 (isobutyrate); Δ midpoint ~0.003
Supports simple pass/fail identity screening of incoming material.
Ranges overlap slightly; use in combination with retention index for identity confirmation.
Refractometry Identity Testing Quality Control Supply Chain Integrity

Water Solubility Profile Tailors Performance for Oil-Based and Alcoholic Systems

Solubility is a key determinant of performance in beverage and liquid flavor delivery systems. 2-Phenylpropyl butyrate is described as soluble in oils, soluble in ethanol, and slightly soluble in water (16.47 mg/L estimated) . While the isobutyrate analog shares oil solubility, it is specified as *insoluble* in water , and the acetate analog has an estimated water solubility of 157.2 mg/L . The slight but measurable water solubility of the butyrate facilitates a balanced partitioning between aqueous and organic phases, which is important for creating uniform distribution in water-containing liquid flavor emulsions.

Water Solubility
Head-to-head
16.47 mg/L est. (butyrate) vs. insoluble (isobutyrate) vs. 157.2 mg/L est. (acetate)
Reported intermediate solubility supports balanced aqueous-organic partitioning.
Estimated values; experimental determination in target beverage matrix recommended.
Formulation Science Solubility Physical Chemistry Beverage Technology

High-Value Application Scenarios for 2-Phenylpropyl Butyrate Derived from Differential Evidence


Stone Fruit Flavor Concentrates (Apricot, Peach, Plum, Mango)

The established sweet, fruity, rummy, apricot odor profile of 2-phenylpropyl butyrate aligns precisely with the character-impact compound requirements for stone fruit flavor formulations. Its documented use in plum, mango, peach, and apricot flavors confirms its fit for these high-value natural-identical flavor systems, where substitution by the isobutyrate would introduce an off-target tropical floral note and the acetate would bring an overly sharp fresh-floral character .

GC-MS Authentication and Quality Control Protocols for Flavor Raw Materials

A well-defined Kovats retention index of 1482 on HP-5 enables unambiguous GC-MS confirmation of 2-phenylpropyl butyrate identity against its positional isomer, 1-phenylpropyl butyrate (RI 1438) . This is directly applicable to incoming raw material specification sheets and batch-to-batch consistency verification for flavor houses.

Thermally Processed Confectionery and Baked Goods

With a boiling point window of 268–272 °C , 2-phenylpropyl butyrate provides improved thermal process survival compared to the isobutyrate (258 °C ) and acetate (240 °C ) esters, reducing flavor loss during high-temperature processes such as hard candy boiling, extrusion, and baking.

Clear Spirit and RTD Beverage Flavor Systems

The ability of 2-phenylpropyl butyrate to dissolve in both ethanol and, to a slight degree, water facilitates stable incorporation into alcoholic and water-based beverage flavor emulsions. The isobutyrate's complete water insolubility can cause precipitation or oiling-off issues in low-alcohol or clear products, making the butyrate the safer procurement choice for this category.

Application
Selection Property
Validation Focus
Stone Fruit Flavor Concentrates
Sweet, fruity, rummy, apricot odor profile
Sensory match validation against isobutyrate/acetate descriptors
GC-MS Raw Material Authentication
Kovats retention index 1482 (HP-5)
Chromatographic identity check vs. 1-phenylpropyl butyrate (RI 1438)
Thermally Processed Confections & Baked Goods
Boiling point 268–272 °C
Thermal retention validation under target process conditions
Clear Spirit & RTD Beverage Systems
Slight water solubility (est. 16.47 mg/L) & ethanol solubility
Phase stability monitoring in low-alcohol or clear matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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